molecular formula C12H13N5S B509585 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline CAS No. 874591-56-7

3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline

Cat. No.: B509585
CAS No.: 874591-56-7
M. Wt: 259.33g/mol
InChI Key: JYGYVJGKVKTAIH-UHFFFAOYSA-N
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Description

The compound “3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The structure comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit . The NMR data for a similar compound shows the presence of various proton and carbon signals .


Chemical Reactions Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold has been utilized to lock the (Z, E)-butadiene linker of vinylogous CA-4, which is an effective strategy to maintain potent antiproliferative activity . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Facile Synthesis and Fungicidal Activity

Research has highlighted the facile synthesis of heteroaryl triazolo[3,4-b][1,3,4]thiadiazoles, including compounds structurally related to 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline, demonstrating fungicidal activity. The synthesis process involves condensation reactions leading to the formation of compounds with potential agricultural applications due to their fungicidal properties (El-Telbani et al., 2007).

Crystal Structure Determination

Studies on the crystal structure of related compounds have provided insights into their molecular configuration and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science (Dong et al., 2002).

Biological Activity

Antimicrobial Properties

Several research efforts have focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles with varied substituents to evaluate their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications as antimicrobial agents (Taha, 2008), (Gomha & Riyadh, 2011).

Future Directions

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise in various pharmacological activities . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action. The development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising direction .

Properties

IUPAC Name

3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-6-9(13)7(8)2/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGYVJGKVKTAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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